Cas no 2411291-64-8 (N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide)

N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide structure
2411291-64-8 structure
Product Name:N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide
CAS No:2411291-64-8
MF:C23H20N4O3S2
MW:464.559902191162
CID:5937888
PubChem ID:145901791
Update Time:2025-07-13

N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2411291-64-8
    • N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide
    • EN300-7457170
    • Inchi: 1S/C23H20N4O3S2/c1-2-23(28)24-16-17-8-6-11-19(14-17)32(29,30)26-22-15-20(21-12-7-13-31-21)25-27(22)18-9-4-3-5-10-18/h2-15,26H,1,16H2,(H,24,28)
    • InChI Key: MCMOCZOANWPDRE-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC(CNC(C=C)=O)=C1)(NC1=CC(C2=CC=CS2)=NN1C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 464.09768286g/mol
  • Monoisotopic Mass: 464.09768286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 130Ų

N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7457170-0.05g
N-[(3-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]sulfamoyl}phenyl)methyl]prop-2-enamide
2411291-64-8 95.0%
0.05g
$246.0 2025-03-11
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